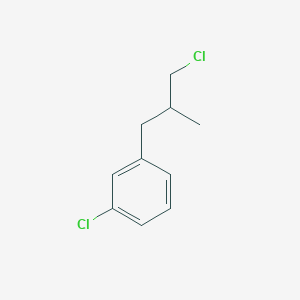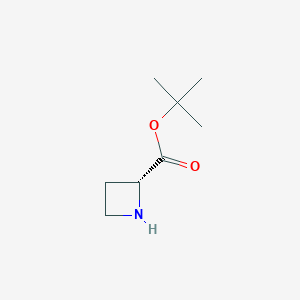
3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and a difluoropropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethyl-1,5-diaminopentane.
Introduction of the Difluoropropanamine Moiety: The difluoropropanamine group is introduced via a nucleophilic substitution reaction using a suitable difluorinated precursor, such as 2,2-difluoropropan-1-amine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine nitrogen, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies on its binding affinity and interaction pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[2-(2,5-Dimethylpiperidin-1-yl)ethane]sulfonyl}benzonitrile
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is unique due to its specific structural features, such as the presence of both a piperidine ring and a difluoropropanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H20F2N2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3-(2,5-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-8-3-4-9(2)14(5-8)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3 |
Clé InChI |
UNTHDXOZIILFOX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(N(C1)CC(CN)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


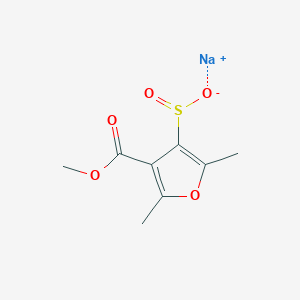
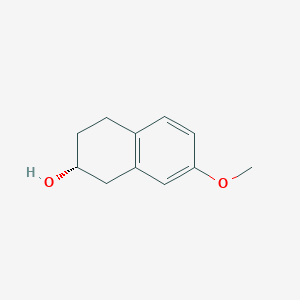
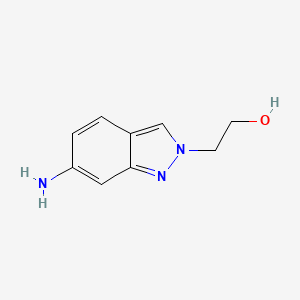

![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)

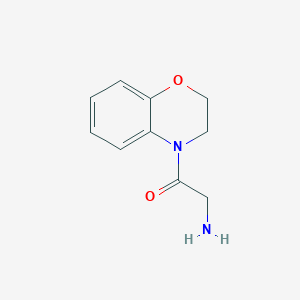
amine](/img/structure/B13186479.png)
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)


